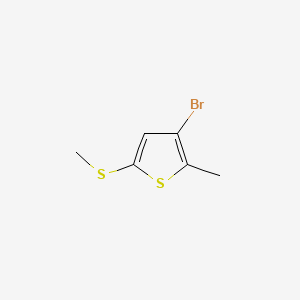

3-Bromo-2-methyl-5-(methylthio)thiophene

Description

Properties

Molecular Formula |

C6H7BrS2 |

|---|---|

Molecular Weight |

223.2 g/mol |

IUPAC Name |

3-bromo-2-methyl-5-methylsulfanylthiophene |

InChI |

InChI=1S/C6H7BrS2/c1-4-5(7)3-6(8-2)9-4/h3H,1-2H3 |

InChI Key |

KIZIHRITVXVCKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(S1)SC)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Considerations

- The synthesis typically begins with 2-methylthiophene or its brominated derivatives.

- Key reagents include N-bromosuccinimide (NBS) for bromination, n-butyllithium (n-BuLi) for lithiation, and dimethyl disulfide ((CH3S)2) for introducing the methylthio group.

- Solvents such as tetrahydrofuran (THF) , hexane , and acetic acid are commonly employed.

- Reaction temperatures are carefully controlled, often between −40 °C and room temperature, to optimize yield and selectivity.

Bromination of 2-Methylthiophene

The initial step involves regioselective bromination of 2-methylthiophene to install bromine at the 3-position:

- Procedure: 2-Methylthiophene is treated with N-bromosuccinimide (NBS) in glacial acetic acid.

- Conditions: The NBS (2 equivalents) is suspended in glacial acetic acid, and the 2-methylthiophene solution is added dropwise over 30 minutes. The mixture is stirred for 18 hours at room temperature.

- Workup: Water and n-hexane are added; the organic phase is separated and extracted.

- Outcome: This yields 3-bromo-2-methylthiophene with high regioselectivity and good yield.

Formation of 3-Lithiated Intermediate via Lithium-Halogen Exchange

- Reagents: 3-Bromo-2-methylthiophene is treated with n-butyllithium (n-BuLi) in the presence of ethers such as THF.

- Mechanism: Lithium-halogen exchange occurs to form the reactive 3-lithio-2-methylthiophene intermediate.

- Conditions: The reaction is typically carried out at low temperatures (−30 °C to −40 °C) to control reactivity and avoid side reactions.

- Solvent System: A mixture of hexane, heptane, and THF is used to moderate the reaction environment.

- Notes: The addition of THF is critical to stabilize the organolithium species but must be carefully controlled to avoid exothermicity.

Introduction of the Methylthio Group

- Electrophilic Methylthiolation: The 3-lithio intermediate is reacted with dimethyl disulfide ((CH3S)2) to install the methylthio substituent at the 5-position.

- Reaction Conditions: This step is performed at temperatures ranging from −25 °C to −20 °C, followed by warming to 0 °C.

- Yield: Yields of 3-(methylthio)thiophene derivatives are typically in the range of 70–76% after purification.

- Purification: The product is isolated by aqueous workup, organic extraction, and distillation under reduced pressure.

Alternative Synthetic Routes and Variations

- Direct Bromination of 2-Methyl-5-(methylthio)thiophene: Some studies report selective bromination at the 3-position of methylthio-substituted thiophenes using NBS or ammonium bromide/hydrogen peroxide systems in acetic acid, allowing access to mono- or dibromo derivatives depending on conditions.

- Palladium-Catalyzed Cross-Coupling: The 3-bromo-4-(methylthio)thiophene can be synthesized via palladium-catalyzed coupling reactions starting from dibromo-thiophene derivatives, involving lithium-halogen exchange followed by methylthiolation.

- Lithiation and Formylation: Sequential lithiation and electrophilic substitution (e.g., with DMF) have been used to functionalize thiophenes at various positions, demonstrating the versatility of lithiation chemistry in thiophene derivatives.

Summary Table of Preparation Conditions and Yields

Research Discoveries and Perspectives

- The lithium-halogen exchange followed by methylthiolation is a widely accepted and efficient route for preparing this compound with good yields and purity.

- Control of reaction temperature and solvent composition is critical to avoid side reactions and manage exothermicity, especially during lithiation steps.

- Alternative bromination methods using ammonium salts and hydrogen peroxide provide environmentally friendlier options but may require optimization for selectivity and yield.

- Palladium-catalyzed coupling reactions offer versatile synthetic routes to related methylthio-substituted thiophenes, expanding the toolbox for functionalized thiophene synthesis.

- The compound serves as a valuable intermediate in the synthesis of advanced materials such as oligothiophenes with applications in electronics and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-5-(methylthio)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds and nucleophiles such as amines and thiols.

Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

Substitution: Various substituted thiophenes.

Oxidation: Sulfoxides and sulfones.

Coupling: Biaryl compounds and other complex structures.

Scientific Research Applications

3-Bromo-2-methyl-5-(methylthio)thiophene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-5-(methylthio)thiophene depends on its specific application. In chemical reactions, the bromine and methylthio groups play crucial roles in determining reactivity and selectivity. The bromine atom can act as a leaving group in substitution reactions, while the methylthio group can undergo oxidation or participate in coordination with metal catalysts.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

Biological Activity

3-Bromo-2-methyl-5-(methylthio)thiophene is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

This compound is characterized by the molecular formula CHBrS and a molecular weight of approximately 215.13 g/mol. The compound features a thiophene ring with bromine and methylthio substituents, which may influence its reactivity and biological activity.

Synthesis Methods:

The synthesis of this compound typically involves halogenation reactions of thiophene derivatives. For instance, bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions to yield the desired brominated product with high selectivity .

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly in relation to its antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of thiophene derivatives, including this compound. The compound has shown promising results against various bacterial strains, suggesting that the presence of sulfur in the thiophene ring may enhance its interaction with microbial targets.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Research has indicated that compounds containing thiophene moieties exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of cell proliferation. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2: Anticancer Activity of this compound

Case Studies

-

Case Study on Antibacterial Properties :

A recent study evaluated the antibacterial effects of various thiophenes, including this compound. The results indicated significant inhibition against Gram-positive bacteria, with potential applications in developing new antibiotics . -

Case Study on Anticancer Effects :

A study focused on the anticancer potential of thiophene derivatives highlighted the role of sulfur-containing compounds in targeting cancer cell metabolism. The findings suggested that this compound could serve as a lead compound for further development in cancer therapeutics due to its selective cytotoxicity against tumor cells .

Q & A

Q. What are the most reliable synthetic routes for preparing 3-bromo-2-methyl-5-(methylthio)thiophene, and how can purity be optimized?

The compound is typically synthesized via Suzuki-Miyaura coupling or halogenation of precursor thiophenes. For example, analogous bromo-methylthiophene derivatives have been prepared by coupling bromothiophenylboronic acids with aryl halides under palladium catalysis . Key steps include:

- Reagent selection : Use Pd(PPh₃)₄ as a catalyst with Na₂CO₃ as a base in tetrahydrofuran (THF) at elevated temperatures (~343 K) for 16 hours .

- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures to isolate high-purity crystals.

- Characterization : Confirm purity via NMR (¹H/¹³C), HRMS, and melting point analysis.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- FT-IR and Raman spectroscopy : Identify vibrational modes of the thiophene ring, bromine substituents, and methylthio groups. For example, C–Br stretching vibrations typically appear at ~550–650 cm⁻¹ .

- X-ray crystallography : Resolve crystal packing and bond angles, particularly for assessing steric effects from the methyl and methylthio groups .

- NMR : ¹H NMR can distinguish methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm), while ¹³C NMR confirms substitution patterns .

Q. How does the bromine substituent influence regioselectivity in further functionalization?

Bromine at the 3-position directs electrophilic substitution to the 4- or 5-positions due to its electron-withdrawing effect. For example:

- Bromination : Additional bromine may introduce at the 5-position if steric hindrance from the methylthio group is minimal .

- Cross-coupling : Suzuki reactions selectively target the bromine site for aryl or alkyl group introduction .

Advanced Research Questions

Q. How can discrepancies between experimental and computational vibrational spectra be resolved?

Discrepancies often arise from approximations in density functional theory (DFT) simulations. Mitigation strategies include:

- Basis set refinement : Use B3LYP/6-311++G(d,p) for better accuracy in predicting sulfur-related vibrations .

- Solvent effects : Incorporate polarizable continuum models (PCM) to account for solvent interactions in experimental IR/Raman data .

- Isotopic labeling : Validate vibrational assignments using deuterated analogs or isotopic substitution.

Q. What mechanistic insights explain the catalytic efficiency of palladium in cross-coupling reactions involving this compound?

- Oxidative addition : Pd⁰ rapidly inserts into the C–Br bond, forming a Pd(II) intermediate. Steric hindrance from the methyl and methylthio groups may slow this step, requiring elevated temperatures .

- Transmetalation : Arylboronic acids transfer to Pd(II), with the methylthio group stabilizing the intermediate via weak Pd···S interactions .

- Experimental optimization : Use ligand-free Pd catalysts in THF to minimize side reactions, as ligands may coordinate with sulfur and deactivate the catalyst .

Q. How can computational modeling predict the compound’s electronic properties for optoelectronic applications?

- DFT studies : Calculate HOMO-LUMO gaps to assess charge-transfer potential. For similar thiophenes, HOMO levels are localized on the sulfur atom, while LUMO levels extend to bromine-substituted carbons .

- TD-DFT : Simulate UV-Vis absorption spectra to evaluate suitability as a light-harvesting material. Methylthio groups may red-shift absorption due to electron-donating effects .

- Solid-state packing analysis : Use CrystalExplorer to model intermolecular interactions (e.g., S···Br contacts) that influence charge mobility in thin-film devices .

Methodological Notes

- Contradiction handling : If conflicting data arise (e.g., unexpected regioselectivity), repeat reactions under inert atmospheres to rule out oxidation of methylthio groups .

- Data validation : Cross-reference crystallographic data (CCDC entries) with computational models to confirm structural accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.